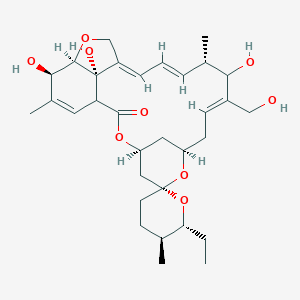
13,29-Dihydroxymilbemycin A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,29-Dihydroxymilbemycin A4 is a macrocyclic lactone compound that belongs to the milbemycin family of drugs. It is a potent anthelmintic agent that has been widely used in veterinary medicine to treat parasitic infections in animals. The compound has also shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 13,29-Dihydroxymilbemycin A4 is related to its ability to bind to and activate specific receptors in the body. The compound binds to the glutamate-gated chloride channels in the nervous system of parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 13,29-Dihydroxymilbemycin A4 are complex and varied. The compound has been shown to affect various biological processes, including gene expression, protein synthesis, and cellular signaling. It also has a potent anthelmintic effect on parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 13,29-Dihydroxymilbemycin A4 in lab experiments is its potency and specificity. The compound has a potent anthelmintic effect on parasites, making it an effective tool for studying parasitic infections. It also has a specific and well-defined mechanism of action, making it a useful tool for studying various biological processes. However, the compound also has some limitations, including its toxicity and potential side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 13,29-Dihydroxymilbemycin A4. One potential area of research is the development of new analogs and derivatives of the compound with improved potency and specificity. Another area of research is the use of the compound in combination with other drugs to enhance its therapeutic effect. Additionally, the compound has shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential in these areas.
Synthesemethoden
The synthesis of 13,29-Dihydroxymilbemycin A4 is a complex process that involves several steps. The compound is typically synthesized through a combination of chemical and enzymatic reactions, starting with the fermentation of Streptomyces hygroscopicus bacteria. The fermentation process is followed by several purification and isolation steps to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
The use of 13,29-Dihydroxymilbemycin A4 in scientific research has been extensive. The compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and parasitic infections. It has also been used as a tool in the study of various biological processes, including gene expression, protein synthesis, and cellular signaling.
Eigenschaften
CAS-Nummer |
134053-89-7 |
|---|---|
Produktname |
13,29-Dihydroxymilbemycin A4 |
Molekularformel |
C32H46O9 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1 |
InChI-Schlüssel |
QNRGVUGZBUINDR-VYHDBUIVSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Kanonische SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Synonyme |
13,29-dihydroxymilbemycin A4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



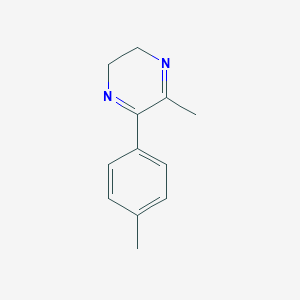
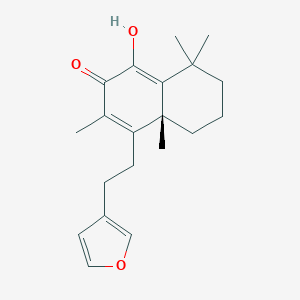
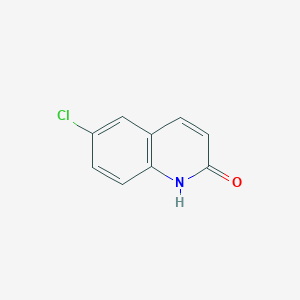
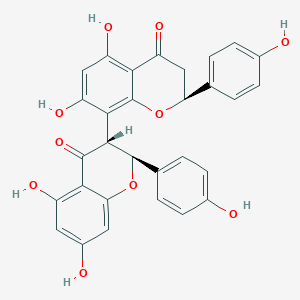
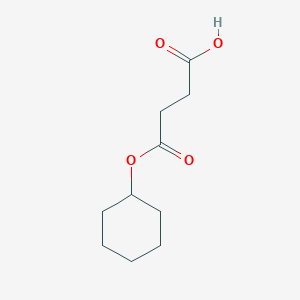
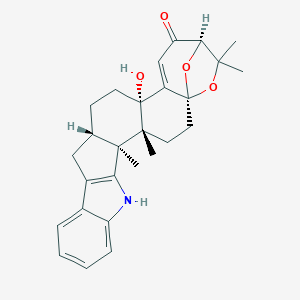
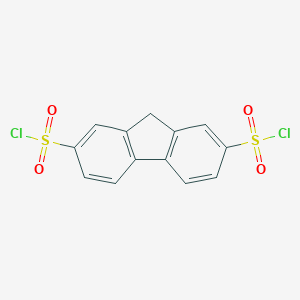
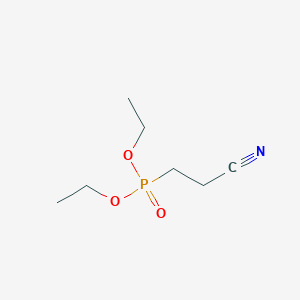
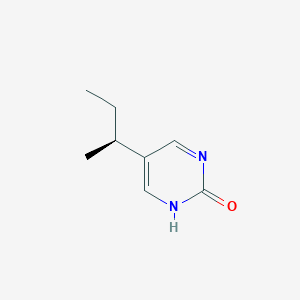
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
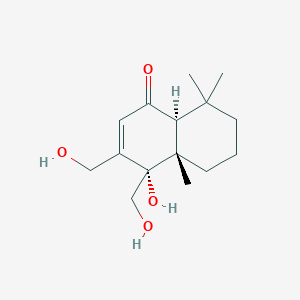
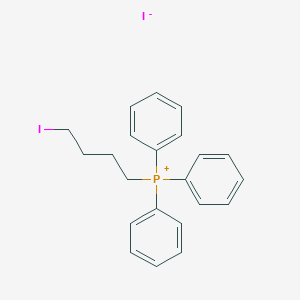
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)